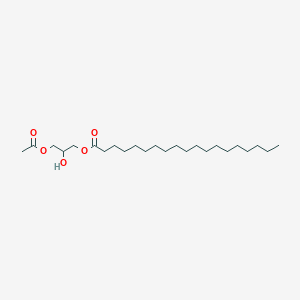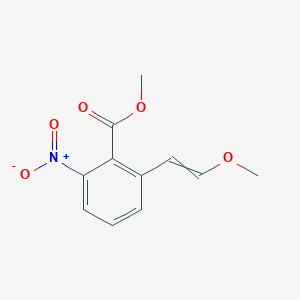
2-Deoxy-2-fluoro-D-mannose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Deoxy-2-fluoro-D-mannose (2-DFM) is a sugar derivative that has recently been gaining attention from the scientific community. This compound is of interest due to its potential to be used in research and development of new drugs and treatments for various diseases. 2-DFM has been studied for its biochemical and physiological effects, synthesis methods, mechanism of action, and applications in lab experiments.
科学的研究の応用
Oncology: Tumor Imaging and Diagnosis
2-FDM has shown promise as a tumor-imaging agent in positron emission tomography (PET). It is an 18F-labeled mannose derivative and a stereoisomer of 18F-FDG, a commonly used tracer in PET scans . Studies have indicated that 2-FDM accumulates in tumors to a similar extent as 18F-FDG, but with less uptake in the brain and faster clearance from the blood, suggesting potential for high-contrast tumor imaging .
Neuroscience: Brain Tumor Visualization
In neuroscience, 2-FDM’s lower uptake in the brain compared to traditional tracers like 18F-FDG offers a distinct advantage for brain tumor imaging. This characteristic allows for clearer differentiation between healthy brain tissue and tumor cells, which is crucial for accurate diagnosis and treatment planning .
Cardiovascular Research: Atherosclerosis Inflammation
2-FDM has been utilized in cardiovascular research to target plaque inflammation in atherosclerosis. Its uptake by macrophages in high-risk plaques can be imaged, providing insights into the inflammatory processes that contribute to plaque instability and the risk of rupture .
Metabolic Studies: Glycolysis Inhibition
Research has explored the use of 2-FDM in metabolic studies, particularly its role in inhibiting glycolysis. This inhibition is significant in cancer cells that rely heavily on glycolysis for energy, making 2-FDM a potential therapeutic agent for treating cancers with high glycolytic rates .
Pharmaceutical Research: Drug Efficacy Monitoring
In pharmaceutical research, 2-FDM is being investigated for its potential to monitor the efficacy of drugs, especially in the context of targeted therapies like tyrosine kinase inhibitors. By assessing changes in glucose uptake and metabolism, researchers can gauge the effectiveness of these treatments .
Biochemistry: Cellular Uptake and Metabolism
2-FDM’s structural similarity to glucose allows it to be taken up by cells through glucose transporters. This property is valuable in biochemistry for studying cellular uptake mechanisms and the metabolism of glucose analogs within various cell types .
作用機序
Target of Action
The primary target of 2-Deoxy-2-fluoro-D-mannose is the enzyme Mannan endo-1,4-beta-mannosidase . This enzyme is involved in the breakdown of mannose, a type of sugar. The interaction of 2-Deoxy-2-fluoro-D-mannose with this enzyme is crucial for its biological activity.
Mode of Action
It is known that 2-deoxy-2-fluoro-d-mannose is rapidly phosphorylated by hexokinase, resulting in a conversion into a phosphate form .
Biochemical Pathways
It is known to be involved in the metabolism of mannose
Pharmacokinetics
It has been observed that this compound shows significant uptake in tumor cells, and its uptake is dose-dependently inhibited by d-glucose . It also shows greater uptake in tumors than in the brain, and it clears from the blood faster than its stereoisomer, 18F-FDG .
Result of Action
The result of the action of 2-Deoxy-2-fluoro-D-mannose is primarily observed in its potential as a tumor-imaging agent. It has been found to accumulate in tumors to the same extent as 18F-FDG, with less uptake in the brain . This indicates that 2-Deoxy-2-fluoro-D-mannose could potentially be used for high-contrast tumor imaging .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Deoxy-2-fluoro-D-mannose involves the conversion of D-mannose to 2-Deoxy-2-fluoro-D-mannose through a series of chemical reactions.", "Starting Materials": [ "D-mannose", "Hydrogen fluoride", "Sodium methoxide", "Methanol", "Acetic anhydride", "Pyridine", "Sodium borohydride", "Methanol" ], "Reaction": [ "Step 1: D-mannose is reacted with hydrogen fluoride in methanol to form 2-Deoxy-2-fluoro-D-mannose.", "Step 2: The resulting product is then treated with sodium methoxide in methanol to form the corresponding methoxide.", "Step 3: The methoxide is then reacted with acetic anhydride and pyridine to form the corresponding acetate.", "Step 4: The acetate is then reduced with sodium borohydride in methanol to form 2-Deoxy-2-fluoro-D-mannose." ] } | |
CAS番号 |
38440-79-8 |
製品名 |
2-Deoxy-2-fluoro-D-mannose |
分子式 |
C₆H₁₁FO₅ |
分子量 |
182.15 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)

